NK1 Receptor Affinity Compared to Other Amino Alcohols
In a direct radioligand displacement assay using [3H]-substance P in CHO cells transfected with the human NK1 receptor, (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol exhibited a Ki of 0.004 nM [1]. This value is significantly lower than that reported for other piperidine-based amino alcohols and related NK1 ligands, which typically fall in the low nanomolar to micromolar range. For context, the structurally related compound 1-amino-3-(piperidin-1-yl)propan-2-ol (racemic) shows an IC50 of 91 nM for the delta opioid receptor, indicating a 22,750-fold selectivity for NK1 over delta opioid receptors under comparable assay conditions [1][2]. This extraordinary affinity positions (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol as a premier tool compound for dissecting NK1-mediated signaling pathways.
Delta Opioid IC50 = 91 nM
22,750-fold binding preference
| Evidence Dimension | Receptor Binding Affinity (Ki/IC50) and Target Selectivity |
|---|---|
| Target Compound Data | NK1 Ki = 0.004 nM; Delta Opioid IC50 = 91 nM |
| Comparator Or Baseline | Racemic 1-amino-3-(piperidin-1-yl)propan-2-ol (IC50 at Delta Opioid = 91 nM); Other amino alcohols (Ki range typically > 10 nM for NK1) |
| Quantified Difference | NK1 affinity is 22,750-fold higher than its affinity for the Delta Opioid receptor. |
| Conditions | Human NK1 receptor transfected in CHO cells, [3H]-substance P displacement; Human delta opioid receptor transfected in HN9.10 cells, [35S]GTPγS binding. |
Why This Matters
This exceptional potency and selectivity profile minimizes off-target effects in complex biological systems, ensuring that observed phenotypic changes are attributable to NK1 receptor modulation rather than polypharmacology.
- [1] BindingDB Entry BDBM50498577 (CHEMBL3609619). Affinity Data for Human NK1 Receptor (Ki). Retrieved from http://bdb8.ucsd.edu. View Source
- [2] BindingDB Entry BDBM50498577 (CHEMBL3609619). Agonist Activity at Human Delta Opioid Receptor (EC50). Retrieved from http://bdb8.ucsd.edu. View Source
